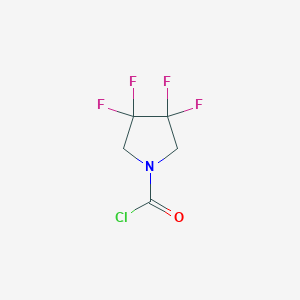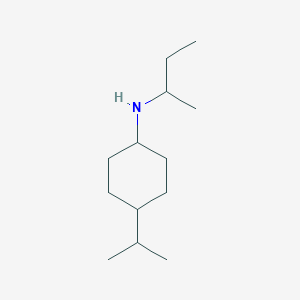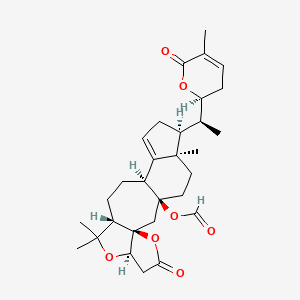
Kadcoccilactone D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kadcoccilactone D is a triterpenoid compound isolated from the roots of Kadsura coccinea, a plant belonging to the Schisandraceae family . This compound has garnered attention due to its unique chemical structure and potential biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Kadcoccilactone D involves several steps, starting from the extraction of the roots of Kadsura coccinea. The roots are typically dried and powdered before undergoing solvent extraction using organic solvents such as methanol or ethanol . The extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Large-scale production would require optimization of extraction methods and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Kadcoccilactone D undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Kadcoccilactone D involves its interaction with specific molecular targets and pathways. It has been shown to inhibit protein tyrosine phosphatase 1B and acetylcholinesterase, enzymes involved in cellular signaling and neurotransmission . By modulating these enzymes, this compound can influence various biological processes, including inflammation and cell proliferation .
Comparación Con Compuestos Similares
Kadcoccilactone D is part of a larger group of triterpenoids found in the Kadsura genus. Similar compounds include:
Kadcoccilactone T: Another triterpenoid with similar biological activities.
Kadcoccilactone R: Known for its anti-inflammatory properties.
Kadcoccilactone S: Exhibits antioxidant activity.
Compared to these compounds, this compound stands out due to its unique formyloxy group at C-9, which contributes to its distinct biological activities .
Propiedades
Fórmula molecular |
C30H40O7 |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
[(1S,3R,7R,10S,13S,17S,18R)-9,9,18-trimethyl-17-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-oxo-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icos-14-en-1-yl] formate |
InChI |
InChI=1S/C30H40O7/c1-17-6-10-22(35-26(17)33)18(2)19-7-8-20-21-9-11-23-27(3,4)36-24-14-25(32)37-30(23,24)15-29(21,34-16-31)13-12-28(19,20)5/h6,8,16,18-19,21-24H,7,9-15H2,1-5H3/t18-,19-,21-,22-,23-,24+,28+,29-,30+/m0/s1 |
Clave InChI |
DIHUZAOBXDBVJR-LVRUNCTKSA-N |
SMILES isomérico |
CC1=CC[C@H](OC1=O)[C@@H](C)[C@@H]2CC=C3[C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)OC=O)C |
SMILES canónico |
CC1=CCC(OC1=O)C(C)C2CC=C3C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)OC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


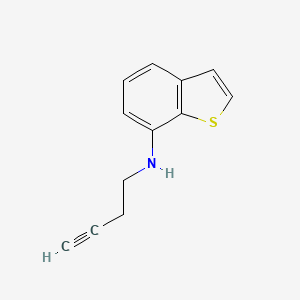
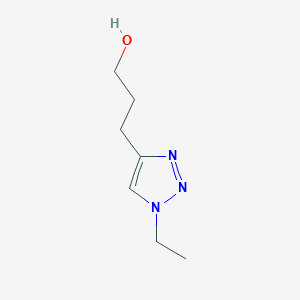
![2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13072729.png)
![4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072732.png)
![3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13072734.png)
![3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13072745.png)
![1-[(2-Chloropyridin-3-yl)methyl]piperazine](/img/structure/B13072752.png)
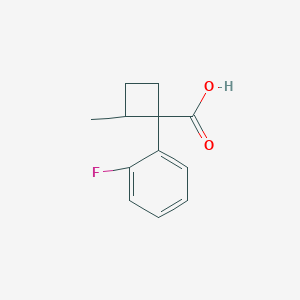
![10-Chlorobenzo[g]quinoline](/img/structure/B13072769.png)
![1-Oxospiro[4.5]decane-2-carbaldehyde](/img/structure/B13072776.png)

![6,7-dichloroBenzo[b]thiophene](/img/structure/B13072793.png)
